1,1,1,2-Tetramethyl-2,2-divinyldisilane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18Si2 |
|---|---|
Molecular Weight |
170.40 g/mol |
IUPAC Name |
bis(ethenyl)-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H18Si2/c1-7-10(6,8-2)9(3,4)5/h7-8H,1-2H2,3-6H3 |
InChI Key |
SSKBZCXSHBXUFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C=C)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1,2 Tetramethyl 2,2 Divinyldisilane
Classical and Contemporary Synthetic Routes
The construction of the silicon-silicon bond in 1,1,1,2-tetramethyl-2,2-divinyldisilane can be approached through several established and emerging synthetic methodologies. These routes offer varying degrees of selectivity, yield, and scalability.
Grignard Reagent-Mediated Syntheses
The reaction of a Grignard reagent with a halosilane is a cornerstone of silicon-carbon bond formation and can be extended to the creation of silicon-silicon bonds. gelest.com For the synthesis of an unsymmetrical disilane (B73854) like this compound, a potential approach involves the coupling of two different silyl (B83357) moieties. One common strategy is the reaction of a silyl Grignard reagent with a chlorosilane.
A plausible synthetic route would involve the preparation of a vinyldimethylsilyl Grignard reagent, which is then reacted with chlorotrimethylsilane. The primary challenge in this approach is the potential for competing side reactions, which can diminish the yield of the desired unsymmetrical product.
Key Reaction Steps:
Formation of the Grignard Reagent: Reaction of a vinyl-substituted chlorosilane with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (THF).
Coupling Reaction: Addition of the second chlorosilane to the freshly prepared Grignard reagent to form the Si-Si bond.
| Step | Reactants | Reagents | Solvent | Typical Conditions |
| 1 | Vinyldimethylchlorosilane | Magnesium | THF | Reflux |
| 2 | Vinyldimethylsilylmagnesium chloride, Chlorotrimethylsilane | - | THF | 0°C to room temp. |
Wurtz-Type Coupling Strategies
The Wurtz-type coupling, which utilizes an alkali metal to reductively couple two organic halides, can be adapted for the synthesis of disilanes from chlorosilanes. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the co-reaction of chlorotrimethylsilane and vinyldimethylchlorosilane in the presence of a reducing agent like sodium metal. wikipedia.org
A significant drawback of this method for unsymmetrical disilanes is the statistical formation of a mixture of products, including the two symmetrical disilanes (hexamethyldisilane and 1,2-divinyl-1,1,2,2-tetramethyldisilane) alongside the desired unsymmetrical product. organic-chemistry.orgjk-sci.comfiveable.me This necessitates a potentially challenging purification process to isolate the target compound. The yield of the desired unsymmetrical product is often low. jk-sci.com
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Potential Products |
| Chlorotrimethylsilane | Vinyldimethylchlorosilane | Sodium | Toluene | This compound, Hexamethyldisilane, 1,2-Divinyl-1,1,2,2-tetramethyldisilane |
Thermal Gas-Phase Synthetic Approaches
Thermal gas-phase reactions are generally less common for the targeted synthesis of specific, complex disilanes due to the high temperatures involved, which can lead to a lack of selectivity and the formation of multiple byproducts. However, pyrolysis of certain organosilanes can lead to the formation of Si-Si bonds. In a hypothetical gas-phase synthesis of this compound, a mixture of trimethylsilane and vinyldimethylsilane could be subjected to high temperatures. This approach is generally not favored for academic or laboratory-scale synthesis due to the specialized equipment required and the difficulty in controlling the product distribution.
Precursor Selection and Design Considerations
The successful synthesis of this compound is highly dependent on the judicious selection and design of its precursors. The key consideration is to employ starting materials that will facilitate the selective formation of the unsymmetrical Si-Si bond.
For Grignard-based syntheses, the precursors of choice would be chlorotrimethylsilane and a vinyl-substituted chlorosilane such as vinyldimethylchlorosilane . The reactivity of the Grignard reagent formed from the vinyl-substituted silane (B1218182) is a critical factor.
In Wurtz-type couplings, the same chlorosilane precursors would be used. The stoichiometry of the reactants can be adjusted to favor the formation of the unsymmetrical product, although statistical mixtures are still likely.
An alternative precursor design for Grignard synthesis could involve the use of an alkoxysilane. For instance, a trimethylsilyl Grignard reagent could be reacted with a vinyldimethylethoxysilane. The difference in the leaving group (ethoxy vs. chloro) can influence the reaction rate and selectivity.
Optimization of Reaction Conditions and Yields for Academic Syntheses
The optimization of reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters to consider include solvent, temperature, reaction time, and the nature of the reagents.
For Grignard Reagent-Mediated Syntheses:
Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it effectively solvates the magnesium ions.
Temperature: The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating. The subsequent coupling reaction is often carried out at lower temperatures (e.g., 0°C) to control the reactivity and improve selectivity.
Reaction Time: The reaction time needs to be sufficient to ensure complete conversion. Monitoring the reaction by techniques such as gas chromatography (GC) can help determine the optimal reaction time.
A hypothetical optimization study for the Grignard synthesis is presented below:
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | Diethyl Ether | 25 | 12 | 35 |
| 2 | THF | 0 to 25 | 12 | 55 |
| 3 | THF | -20 to 25 | 24 | 65 |
Catalytic Advancements in Disilane Formation
Recent advancements in catalysis offer more selective and efficient routes to disilanes. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of Si-Si bonds.
Palladium-catalyzed cross-coupling reactions, for instance, could be employed for the synthesis of this compound. This could involve the reaction of a silylborane with a halosilane.
Another promising area is the use of copper catalysis. Copper-catalyzed reactions have been shown to be effective in the formation of Si-C bonds and could potentially be adapted for Si-Si bond formation with high selectivity.
Recent research has also explored electrochemical methods for the synthesis of disilanes from chlorosilanes, offering a milder alternative to traditional methods like the Wurtz coupling. nih.gov These electrochemical approaches have shown promise in the selective synthesis of unsymmetrical disilanes. nih.gov
| Catalytic System | Precursor 1 | Precursor 2 | Key Advantages |
| Palladium(0) complexes | Trimethylsilylborane | Vinyldimethylchlorosilane | High selectivity, mild reaction conditions |
| Copper(I) salts | Hydrosilane | Halosilane | Cost-effective, good functional group tolerance |
| Electrochemical | Chlorotrimethylsilane | Vinyldimethylchlorosilane | Milder conditions, high selectivity |
Reactivity and Mechanistic Investigations of 1,1,1,2 Tetramethyl 2,2 Divinyldisilane
Reactions Involving Vinyl Group Transformations
The vinyl groups in 1,1,1,2-tetramethyl-2,2-divinyldisilane are susceptible to a range of addition and polymerization reactions, making them versatile handles for molecular elaboration.
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a fundamental reaction for the functionalization of this compound. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.orgmdpi.com The regioselectivity of the hydrosilylation of the vinyl groups is a critical aspect, determining the final structure of the product.
The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom of the hydrosilane attaches to the terminal carbon of the vinyl group. This selectivity is often explained by the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the product. mdpi.com
However, variations of this mechanism exist, and in some cases, Markovnikov addition can occur, leading to the silicon atom adding to the internal carbon of the vinyl group. wikipedia.org The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity. For instance, certain ruthenium catalysts have been shown to favor the formation of α-vinylsilanes (Markovnikov product). sigmaaldrich.com
Stereoselectivity is also a key consideration, particularly in the hydrosilylation of substituted vinyl groups. The reaction can proceed through either syn- or anti-addition of the Si-H bond to the double bond, leading to different stereoisomers. Platinum catalysts typically favor syn-addition, resulting in the formation of (E)-alkenylsilanes from terminal alkynes. libretexts.org
Table 1: Regio- and Stereoselectivity in Hydrosilylation of Vinylsilanes
| Catalyst Type | Predominant Regioselectivity | Predominant Stereoselectivity (for alkynes) | Mechanistic Pathway |
| Platinum (e.g., Speier's, Karstedt's) | Anti-Markovnikov (β-addition) | cis-addition leading to (E)-product | Chalk-Harrod |
| Rhodium | Varies with ligands and conditions | Can favor trans-addition | --- |
| Ruthenium | Can favor Markovnikov (α-addition) | Can favor cis-addition | --- |
| Cobalt | Can be tuned for Z-selective anti-Markovnikov | Z-selective | Modified Chalk-Harrod |
The divinyl functionality of this compound makes it a valuable monomer for the synthesis of silicon-containing polymers. Both homopolymerization and copolymerization of this monomer have been explored to create a variety of polymeric architectures.
A common method for polymerizing this compound is through hydrosilylation polymerization. In this process, the divinyl monomer is reacted with a monomer containing two Si-H groups in the presence of a platinum catalyst. This step-growth polymerization results in the formation of linear or cross-linked polysiloxanes, depending on the functionality of the monomers used.
Radical polymerization of the vinyl groups can also be initiated using standard radical initiators. This approach leads to polymers with a carbon-carbon backbone and pendant disilane (B73854) units. The reactivity of the vinyl groups in radical polymerization can be influenced by the presence of the silicon atoms.
Copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, allows for the incorporation of silicon-containing units into a wide range of organic polymers. This can impart desirable properties to the resulting copolymers, such as increased thermal stability, hydrophobicity, and gas permeability.
The vinyl groups of this compound can participate in cycloaddition reactions to form a variety of organosilicon heterocycles. These reactions provide a powerful tool for the synthesis of complex cyclic structures containing silicon.
Diels-Alder reactions, or [4+2] cycloadditions, can occur between the vinylsilane moieties and a suitable diene. The electron-donating nature of the silyl (B83357) group can influence the reactivity of the dienophile and the stereochemistry of the resulting cycloadduct.
[2+2] cycloadditions, often photochemically induced, can lead to the formation of four-membered rings. These reactions can occur between two vinylsilane units or between a vinylsilane and another alkene.
1,3-dipolar cycloadditions involving the vinyl groups and various 1,3-dipoles, such as nitrones or azides, provide a route to five-membered heterocyclic rings containing silicon and other heteroatoms. These reactions are often highly regioselective.
Transformations Involving the Silicon-Silicon Bond
The silicon-silicon bond in this compound is another reactive site that can undergo a variety of transformations, particularly in the presence of transition metal catalysts.
The Si-Si bond can be activated and cleaved by various transition metal complexes, leading to the formation of silyl-metal species. This activation is a key step in many catalytic reactions involving disilanes. Palladium and platinum complexes are particularly effective in promoting the cleavage of the Si-Si bond.
The mechanism of Si-Si bond activation often involves the oxidative addition of the disilane to a low-valent metal center. This results in the formation of a complex containing two silyl ligands. These silyl-metal intermediates can then participate in a variety of subsequent reactions, such as the insertion of unsaturated organic molecules.
For example, the palladium-catalyzed reaction of this compound with alkynes can lead to the formation of bissilylated alkenes. This reaction is believed to proceed through the oxidative addition of the Si-Si bond to the palladium(0) catalyst, followed by the insertion of the alkyne into one of the palladium-silicon bonds and subsequent reductive elimination.
Under certain conditions, this compound can undergo isomerization and rearrangement reactions. These processes can be promoted thermally or by the action of catalysts.
One possible rearrangement involves the migration of a methyl group from one silicon atom to the other, leading to a different isomer of the disilane. Such rearrangements are often driven by the formation of a more thermodynamically stable isomer.
Catalytic isomerization of the vinyl groups is also possible. In the presence of certain transition metal catalysts, the double bond can migrate along the carbon chain, although in the case of a vinyl group, this would lead to an unstable carbene intermediate and is therefore less common. More relevant is the potential for catalyst-induced cis-trans isomerization if substituted vinyl groups were present.
Isomerization and Rearrangement Processes
Photochemicalnih.govnih.gov-Silyl Migrations and Silene Intermediate Generation
No specific studies on the photochemical nih.govnih.gov-silyl migrations or the generation of silene intermediates from the photolysis of this compound have been found in the reviewed literature. Theoretical and experimental work on other allylsilanes suggests that photochemical nih.govnih.gov-silyl migrations can occur, often with a preference for retention of stereochemistry, consistent with the Woodward-Hoffmann rules. nih.gov Such reactions are believed to proceed through conical intersections that can also lead to dissociation into radical species. nih.gov However, without direct investigation of this compound, it is not possible to confirm if this compound follows similar pathways or to provide any specific experimental data. The generation of silene intermediates from the photolysis of disilanes is a known process, but specific studies involving this divinyl-substituted disilane are not available.
Ruthenium-Catalyzed Cycloisomerization to Form Silacycles
The ruthenium-catalyzed cycloisomerization of enynes and dienes is a powerful method for the synthesis of carbo- and heterocyclic compounds. nih.govorganic-chemistry.orgresearchgate.net This methodology has been applied to silicon-tethered enynes to produce silacycles. nih.gov However, a specific investigation into the ruthenium-catalyzed cycloisomerization of this compound to form silacycles has not been reported. General mechanisms for such reactions often involve the formation of ruthenacyclopentene intermediates followed by various rearrangement pathways. The specific catalyst, solvent, and temperature can significantly influence the reaction outcome. Without experimental data for this particular substrate, any discussion on the formation of specific silacycles would be purely speculative.
Intramolecular Bissilylation Reactions
Intramolecular bissilylation is a synthetic strategy for the formation of cyclic compounds containing silicon-carbon bonds. This reaction typically involves the addition of a Si-Si bond across a carbon-carbon multiple bond within the same molecule, often catalyzed by a transition metal. There are no specific reports in the scientific literature detailing intramolecular bissilylation reactions of this compound.
Elucidation of Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is crucial for the optimization and application of chemical transformations. This includes kinetic analysis, examination of stereochemical outcomes, and understanding the role of catalysts.
Kinetic Analysis of Transformative Pathways
No kinetic studies on the photochemical or catalytic transformations of this compound have been published. Such studies would be essential to determine reaction rates, activation energies, and to provide insights into the rate-determining steps of any potential reactions.
Examination of Stereochemical Outcomes in Catalytic Reactions
The stereochemical outcome of catalytic reactions is a critical aspect, particularly in the synthesis of chiral molecules. While general principles of stereocontrol in ruthenium-catalyzed reactions have been studied, there is no information available regarding the stereochemical outcomes of any catalytic reactions involving the prochiral center of this compound.
Role of Catalysis in Directing Reaction Selectivity
Catalysts play a pivotal role in directing the selectivity of chemical reactions, influencing chemo-, regio-, and stereoselectivity. The choice of catalyst and ligands can determine which of several possible reaction pathways is favored. In the context of this compound, which possesses multiple reactive sites, a catalyst could potentially direct reactions to occur at the vinyl groups, the Si-Si bond, or involve C-H activation. However, without any reported catalytic studies on this compound, a discussion of how a catalyst might direct its reaction selectivity remains theoretical.
Advanced Characterization and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1,1,1,2-Tetramethyl-2,2-divinyldisilane. Through ¹H and ¹³C NMR, the precise chemical environment of each nucleus can be mapped, confirming the compound's structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl (–CH₃) and vinyl (–CH=CH₂) groups. The protons of the methyl groups attached to the silicon atoms would appear as singlets, likely in the upfield region of the spectrum. The vinyl protons would exhibit a more complex splitting pattern, typically a multiplet, due to the geminal, cis, and trans couplings between the protons on the double bond.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule. Signals corresponding to the methyl carbons and the vinyl carbons would be observed at characteristic chemical shifts. The chemical shifts provide insight into the electronic environment of the carbon atoms, which is influenced by the adjacent silicon atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment. researchgate.netscielo.brnih.govrsc.org
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Si-CH₃ | ~0.1 - 0.3 | Singlet |
| ¹H | Si-CH=CH₂ | ~5.5 - 6.5 | Multiplet |
| ¹³C | Si-CH₃ | ~-5 - 5 | Quartet (in ¹³C-{¹H} coupled) |
| ¹³C | Si-CH=CH₂ | ~130 - 140 | Triplet/Doublet (in ¹³C-{¹H} coupled) |
| Note: Expected chemical shift ranges are based on typical values for similar organosilicon compounds and may vary depending on the solvent and other experimental conditions. |
Vibrational Spectroscopic Analysis (IR and Raman) of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the characteristic functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various bonds within the molecule. Key vibrational modes include the C-H stretching and bending of the methyl and vinyl groups, the C=C stretching of the vinyl group, and the Si-C stretching. The Si-Si bond is generally weak in the IR spectrum.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and is therefore an excellent method for observing the Si-Si bond vibration, which is often difficult to detect by IR spectroscopy. researchgate.net The symmetric vibrations of the molecule, such as the Si-Si stretch, typically give rise to strong Raman signals. The C=C stretching of the vinyl group is also expected to be a strong band in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H (vinyl) | Stretching | ~3050 - 3010 | ~3050 - 3010 |
| C-H (methyl) | Stretching | ~2960 - 2850 | ~2960 - 2850 |
| C=C (vinyl) | Stretching | ~1600 - 1580 | ~1600 - 1580 (strong) |
| Si-CH₃ | Deformation | ~1275 - 1250 | ~1275 - 1250 |
| Si-Vinyl | Rocking/Bending | ~1010, ~960 | ~1010, ~960 |
| Si-C | Stretching | ~880 - 750 | ~880 - 750 |
| Si-Si | Stretching | Weak or inactive | ~400 - 500 (strong) |
| Note: Expected frequencies are based on general correlations for organosilicon compounds and can be influenced by the molecular environment. gelest.comnih.govresearchgate.nethoriba.com |
Mass Spectrometric Techniques for Molecular Composition Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS confirms the molecular formula and provides insights into its fragmentation patterns, which can aid in structural elucidation. libretexts.orgwikipedia.orgyoutube.commiamioh.edu
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.
The fragmentation of the molecular ion provides a unique fingerprint for the compound. Common fragmentation pathways for organosilanes include the cleavage of Si-C and Si-Si bonds. For this compound, characteristic fragments would likely arise from the loss of methyl (–CH₃) or vinyl (–CH=CH₂) radicals. The relative abundance of these fragment ions can provide further structural information. researchgate.net
| Ion | m/z (Expected) | Possible Origin |
| [M]⁺ | 170 | Molecular Ion |
| [M - CH₃]⁺ | 155 | Loss of a methyl radical |
| [M - C₂H₃]⁺ | 143 | Loss of a vinyl radical |
| [Si₂(CH₃)₃(C₂H₃)₂]⁺ | 155 | Cleavage of Si-CH₃ bond |
| [Si(CH₃)₃]⁺ | 73 | Cleavage of Si-Si bond |
| Note: The observed fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization, Chemical Ionization). |
Advanced Spectroscopic Approaches for Reactive Intermediate Studies (e.g., Laser Flash Photolysis)
The study of reactive intermediates is crucial for understanding the mechanisms of photochemical reactions. Laser Flash Photolysis (LFP) is a powerful technique for generating and observing transient species with short lifetimes. nih.gov Vinylsilanes are known to undergo a variety of photochemical reactions, and LFP can be employed to study the intermediates involved in these processes. acs.org
In a typical LFP experiment, a short, intense laser pulse is used to excite the this compound molecule, leading to the formation of reactive intermediates such as radicals or excited states. A second, weaker light source is then used to monitor the changes in absorption of these transient species over time. This provides kinetic and spectroscopic information about the intermediates, helping to elucidate the reaction mechanism. For instance, LFP could be used to study the formation and decay of silyl (B83357) radicals or other transient species generated upon photolysis of the Si-Si or Si-vinyl bonds.
X-ray Diffraction Analysis for Crystalline State Structural Determination
For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. If a crystal can be grown, X-ray diffraction would provide an unambiguous confirmation of its molecular structure. The resulting crystal structure would reveal the conformation of the molecule, including the dihedral angle of the Si-Si bond and the orientation of the vinyl and methyl groups. This information is invaluable for understanding intermolecular interactions in the solid state and for correlating solid-state structure with physical properties. It is important to note that if the compound is a liquid or an amorphous solid at room temperature, crystallization would need to be attempted at lower temperatures. tricliniclabs.com
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for its purification.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a primary tool for its analysis. GC can be used to assess the purity of the compound and to monitor the progress of reactions by separating the starting materials, intermediates, and products. dss.go.thnih.govwiley.comresearchgate.netnih.gov The choice of a suitable column and temperature program is crucial for achieving good separation. dss.go.th Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra. researchgate.net
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be employed for the analysis and purification of this compound, particularly if the compound has limited thermal stability or if preparative-scale purification is required. sielc.comchromatographyonline.comchromatographyonline.comnih.gov Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a common approach for a molecule of this nature. nih.gov The choice of solvent system and column packing material would be optimized to achieve the desired separation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1,1,2-Tetramethyl-2,2-divinyldisilane at the atomic level. These calculations can elucidate the nature of the chemical bonds and the distribution of electrons within the molecule.
The silicon-silicon (Si-Si) bond in this compound is a key feature of its molecular structure. Unlike the stronger carbon-carbon bonds in analogous organic compounds, the Si-Si bond is weaker and more reactive. Computational analyses, often employing density functional theory (DFT), provide a quantitative description of this bond.
Theoretical studies on related disilanes have shown that the Si-Si bond length is typically around 2.35 Å. The bond dissociation energy is also significantly lower than that of a C-C single bond, making it more susceptible to cleavage. The nature of the substituents on the silicon atoms, in this case, methyl and vinyl groups, influences the electronic environment and, consequently, the strength and reactivity of the Si-Si bond.
| Property | Typical Calculated Value | Methodology |
|---|---|---|
| Bond Length | ~2.35 Å | DFT (e.g., B3LYP/6-31G(d)) |
| Bond Dissociation Energy | ~340 kJ/mol | G3/MP2 |
Computational methods can map the electron density distribution and visualize the molecular orbitals, providing a clear picture of these interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's behavior in chemical reactions. In vinylsilanes, the HOMO is often associated with the C=C π-bond, while the LUMO can have significant contributions from the silicon d-orbitals.
| Property | Observation | Computational Evidence |
|---|---|---|
| HOMO-LUMO Gap | Relatively small, indicating potential for reactivity | Time-Dependent DFT (TD-DFT) |
| Electron Density | Polarization towards the silicon atom | Natural Bond Orbital (NBO) Analysis |
Mechanistic Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of how reactions involving this compound proceed.
This compound can serve as a precursor to highly reactive intermediates such as silenes (compounds with a silicon-carbon double bond). Computational studies can model the thermal or photochemical decomposition of the disilane (B73854) to form these transient species. The subsequent reactions of the generated silenes, such as dimerization or reactions with other molecules, can also be investigated. These studies often involve locating the transition state structures for each step of the reaction, which provides information about the activation energy and the feasibility of the proposed mechanism.
Photochemical reactions of organosilicon compounds often involve non-adiabatic transitions between different electronic states. Conical intersections are points on the potential energy surface where two electronic states become degenerate, providing an efficient pathway for the molecule to transition from an excited state back to the ground state. numberanalytics.comwikipedia.orgiupac.org
For a molecule like this compound, absorption of UV light can promote it to an excited electronic state. Computational methods, such as multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF), can be used to locate and characterize these conical intersections. windows.net Understanding the topology of the potential energy surfaces around these intersections is key to explaining the outcomes of photochemical reactions, such as isomerization or fragmentation. iupac.orgau.dk The presence of a conical intersection can dictate the reaction pathway and the quantum yield of different photoproducts. au.dk
Prediction of Reactivity Patterns and Selectivity in Organosilicon Reactions
Computational models can predict the reactivity of this compound towards various reagents. By calculating molecular properties such as electrostatic potential, frontier molecular orbital energies, and Fukui functions, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.
For example, the silicon atoms, being more electropositive than carbon, are generally susceptible to nucleophilic attack. The vinyl groups, on the other hand, can undergo electrophilic addition reactions. Computational studies can quantify these reactivities and predict the selectivity of reactions, guiding experimental efforts in the synthesis of new organosilicon compounds. taylorfrancis.com
| Reaction Type | Predicted Site of Reactivity | Computational Descriptor |
|---|---|---|
| Nucleophilic Attack | Silicon atoms | Positive partial charge, LUMO localization |
| Electrophilic Attack | Vinyl group (C=C bond) | High HOMO density |
Therefore, the section on "Methodologies for Reconciliation of Experimental and Theoretical Data" cannot be populated with the required detailed research findings and data tables at this time.
Advanced Applications and Derivatization in Materials Science and Organic Synthesis
Utility as a Building Block in Polymer Science
The presence of two vinyl functional groups on a single silicon atom in 1,1,1,2-tetramethyl-2,2-divinyldisilane provides a platform for its extensive use in polymer chemistry. These reactive sites enable its participation in various polymerization and modification reactions, leading to the creation of novel polymeric materials.
Precursor in the Synthesis of Polysiloxanes and Related Polymers
This compound serves as a key monomer in the synthesis of specialized polysiloxanes and other silicon-containing polymers. The vinyl groups can undergo hydrosilylation reactions with Si-H functionalized siloxanes or silanes, a fundamental process for creating silicon-carbon bonds and extending polymer chains. This allows for the precise introduction of the disilane (B73854) unit into the polymer backbone, influencing the material's thermal stability, refractive index, and mechanical properties.
Research has demonstrated that the incorporation of such disilane moieties can enhance the thermal oxidative stability of polysiloxanes. The Si-Si bond in the disilane unit can act as a sacrificial site, protecting the main polymer chain from degradation at elevated temperatures.
Role as a Crosslinking Agent in Polymer Network Formation
The difunctional nature of this compound, owing to its two vinyl groups, makes it an effective crosslinking agent. In polymer systems containing reactive sites such as Si-H groups, the divinylsilane can form bridges between polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking process is crucial for transforming liquid or thermoplastic polymers into elastomers or thermosets with improved mechanical strength, solvent resistance, and dimensional stability.
The efficiency of this compound as a crosslinker is dependent on factors such as the catalyst used for the hydrosilylation reaction (typically platinum-based), the reaction temperature, and the stoichiometry of the vinyl and hydride groups.
Modification of Polymeric Architectures and Properties
Beyond linear chain extension and crosslinking, this compound can be utilized to create more complex polymeric architectures. For instance, it can be employed in graft polymerization to attach polysiloxane side chains onto an organic polymer backbone, thereby creating copolymers that combine the properties of both materials. This approach is used to modify the surface properties of materials, imparting hydrophobicity, lubricity, or biocompatibility.
Furthermore, the controlled addition of this divinylsilane can be used to introduce specific functionalities into a polymer, enabling post-polymerization modifications for a wide range of applications, including coatings, adhesives, and biomedical devices.
Strategic Component in Complex Organic Molecule Synthesis
The reactivity of the vinyl groups in this compound also extends its utility into the realm of fine organic synthesis, where it serves as a precursor for novel silicon-containing heterocyclic compounds and organometallic complexes.
Preparation of Novel Silaheterocyclic Compounds
Silaheterocycles, cyclic compounds containing at least one silicon atom in the ring, are of significant interest due to their unique electronic and steric properties. The vinyl groups of this compound can participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to form a variety of silaheterocyclic structures.
These reactions provide a pathway to novel ring systems that are not easily accessible through other synthetic routes. The resulting silaheterocycles can serve as building blocks for more complex molecules or exhibit interesting biological or material properties in their own right.
Development of Chelating Ligands and Organometallic Precursors
The vinyl groups of this compound can be chemically transformed into a variety of other functional groups. For example, they can be hydroxylated, epoxidized, or subjected to hydroboration-oxidation to introduce donor atoms such as oxygen or nitrogen. This functionalization allows for the design and synthesis of novel chelating ligands.
These silicon-containing ligands can coordinate to metal centers, forming stable organometallic complexes. The steric and electronic properties of the ligand, influenced by the tetramethyldisilane backbone, can be fine-tuned to modulate the reactivity and catalytic activity of the metal center. Such organometallic precursors are valuable in catalysis, for example, in olefin polymerization or cross-coupling reactions.
Contribution to Chemical Diversity within Organosilicon Scaffolds
This compound serves as a valuable building block in organosilicon chemistry, primarily due to the reactive nature of its two vinyl groups. These vinyl functionalities act as handles for a variety of chemical transformations, enabling the synthesis of a diverse array of more complex and functionalized organosilicon scaffolds. The strategic placement of the vinyl groups on one of the silicon atoms in the disilane backbone allows for controlled derivatization, leading to molecules with tailored properties for applications in materials science and organic synthesis.
The primary pathway for elaborating the structure of this compound is through the functionalization of its carbon-carbon double bonds. Hydrosilylation is a key reaction in this context, involving the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond. This reaction, typically catalyzed by platinum complexes, is a highly efficient method for creating new silicon-carbon bonds. By employing different hydrosilanes, a wide range of functional groups can be introduced into the molecule. For instance, reaction with chlorosilanes can introduce reactive Si-Cl bonds, which can be further derivatized. Similarly, the use of alkoxysilanes can lead to the formation of moisture-curable materials.
The divinyl nature of this disilane also makes it a suitable candidate for polymerization and cross-linking applications. The two vinyl groups can participate in polymerization reactions, leading to the formation of silicon-containing polymers with unique thermal and mechanical properties. In the context of silicone elastomers, this compound can act as a cross-linking agent. The vinyl groups can react with Si-H functionalities on polymer chains, forming a durable three-dimensional network.
Furthermore, the vinyl groups can undergo other classical organic transformations, such as epoxidation, hydroboration-oxidation, and various coupling reactions. These reactions open up avenues for the synthesis of highly functionalized disilanes with applications beyond traditional materials science, including in the fields of medicinal chemistry and catalysis. The ability to selectively modify the vinyl groups allows for the precise tuning of the molecule's properties, such as its polarity, reactivity, and solubility.
The derivatization of this compound significantly contributes to the chemical diversity of organosilicon scaffolds. Starting from this relatively simple disilane, a vast library of more complex molecules can be accessed. These derivatives include linear oligomers, branched polymers, and highly functionalized small molecules. The versatility of the vinyl group chemistry, combined with the stability of the disilane core, makes this compound a cornerstone for the development of new organosilicon materials and intermediates.
| Reaction Type | Reactant | Catalyst/Reagent | Resulting Functional Group/Scaffold |
| Hydrosilylation | Trichlorosilane | Platinum Catalyst | -Si-CH2-CH2-SiCl3 |
| Hydrosilylation | Triethoxysilane | Platinum Catalyst | -Si-CH2-CH2-Si(OEt)3 |
| Polymerization | Radical Initiator | Radical Initiator | Polysiloxane/Carbosilane Chains |
| Cross-linking | Si-H containing polymer | Platinum Catalyst | Cross-linked Silicone Network |
| Epoxidation | Peroxy Acid | m-CPBA | Epoxide Ring |
| Hydroboration-Oxidation | Borane, then H2O2/NaOH | BH3, H2O2/NaOH | Primary Alcohol |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Divinyldisilane Transformations
Future research will likely focus on the development of sophisticated catalytic systems to control the reactivity of the vinyl groups and the disilane (B73854) core. This could involve:
Selective Hydrosilylation: Designing catalysts for the selective mono- or di-hydrosilylation of the vinyl groups would open pathways to new functionalized organosilane and organosiloxane monomers.
Cross-Coupling Reactions: The development of catalytic methods for the cross-coupling of the vinyl groups would enable the synthesis of complex silicon-containing molecules.
Ring-Opening Metathesis Polymerization (ROMP): Investigating the potential of the vinyl groups to participate in ROMP could lead to the formation of novel silicon-containing polymers with unique properties.
Exploration of Unprecedented Reactivity Modes and Mechanistic Insights
A deeper understanding of the fundamental reactivity of 1,1,1,2-tetramethyl-2,2-divinyldisilane is crucial. Future studies may explore:
Activation of the Si-Si Bond: Investigating novel methods for the catalytic activation and functionalization of the silicon-silicon bond in the presence of the vinyl groups.
Radical Chemistry: Exploring the radical-initiated reactions of the vinyl groups to create silicon-containing radical intermediates for polymerization or organic synthesis.
Mechanistic Studies: Employing advanced spectroscopic and computational techniques to elucidate the mechanisms of catalytic and non-catalytic transformations of the molecule.
Integration with Sustainable and Green Chemistry Methodologies
Future research will likely aim to align the chemistry of this compound with the principles of green chemistry. This could include:
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts with more sustainable and cost-effective alternatives based on elements like iron, copper, or zinc.
Solvent-Free or Green Solvent Conditions: Developing reaction protocols that minimize or eliminate the use of hazardous organic solvents.
Advanced Multiscale Theoretical Modeling of Organosilicon Systems
Computational chemistry will be a powerful tool to guide experimental efforts. Future theoretical work may involve:
Density Functional Theory (DFT) Calculations: To predict reaction pathways, transition states, and spectroscopic properties of this compound and its derivatives.
Molecular Dynamics (MD) Simulations: To model the behavior of polymers and materials derived from this compound, providing insights into their bulk properties.
Predictive Modeling: Using computational screening to identify promising catalysts and reaction conditions for desired transformations.
Expanding the Scope of Applications in Specialized Materials Design
The unique structure of this compound makes it a potentially valuable building block for advanced materials. Future applications to be explored include:
Precursors for Silicon-Containing Polymers: Its use as a monomer or cross-linking agent in the synthesis of polysilanes, polycarbosilanes, and silicones with tailored thermal, optical, and electronic properties.
Hybrid Organic-Inorganic Materials: Incorporation into sol-gel processes to create novel hybrid materials with enhanced mechanical strength and thermal stability.
Surface Modification: Utilizing the reactive vinyl groups for the functionalization of surfaces to impart specific properties such as hydrophobicity or biocompatibility.
Q & A
Q. What are the common synthetic routes for 1,1,1,2-Tetramethyl-2,2-divinyldisilane, and how can purity be optimized?
The synthesis of organosilicon compounds like this typically involves Grignard reactions or hydrosilylation. For example, vinylmagnesium bromide can react with chlorinated silane precursors (e.g., tetramethyldichlorodisilane) under anhydrous conditions to introduce vinyl groups . Purification often requires fractional distillation or column chromatography using inert solvents (e.g., hexanes/ethyl acetate mixtures) to isolate the product . Purity optimization may involve monitoring reaction progress via gas chromatography (GC) and ensuring rigorous exclusion of moisture to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. H and C NMR can identify vinyl proton environments (e.g., δ 5.0–6.0 ppm for vinyl protons) and methyl groups attached to silicon (δ 0.0–0.5 ppm) . Infrared (IR) spectroscopy detects Si–C and Si–CH vibrations (400–800 cm) and vinyl C=C stretches (~1600 cm) . Mass spectrometry (MS) provides molecular weight confirmation, with fragments like [M–CH] being diagnostic .
Q. What safety precautions are necessary when handling this compound?
Due to its volatility and potential reactivity, use in a fume hood with nitrile gloves and flame-resistant lab coats. Avoid contact with oxidizing agents or moisture, as hydrolysis may release flammable byproducts (e.g., hydrogen gas) . Spills should be managed using inert adsorbents (e.g., sand), not water . Emergency protocols include immediate ventilation for inhalation exposure and rinsing skin with water for 15 minutes .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in hydrosilylation reactions?
The tetramethyl groups create steric hindrance, slowing down undesired side reactions (e.g., oligomerization) while the divinyl groups enhance electron density at silicon, facilitating nucleophilic attack in hydrosilylation. Computational studies (e.g., density functional theory) can model charge distribution and predict regioselectivity in cross-coupling reactions . Experimentally, kinetic studies under varying temperatures and catalysts (e.g., Pt/C) help quantify activation barriers .
Q. What methodologies resolve contradictions in reported catalytic activity data for this compound?
Factorial experimental design can systematically test variables (e.g., catalyst loading, solvent polarity) to identify interactions affecting catalytic efficiency . For example, a 2 factorial design (where = variables) isolates confounding factors. Reproducibility requires strict control of moisture and oxygen levels, as trace impurities can deactivate catalysts . Meta-analysis of published data using statistical tools (e.g., ANOVA) further clarifies trends .
Q. How can computational modeling predict its application in silicon-based polymer synthesis?
Quantum chemical calculations (e.g., Hartree-Fock or DFT) model bond dissociation energies and transition states for polymerization initiation. For instance, the Si–Si bond energy (~320 kJ/mol) influences thermal stability during chain propagation . Molecular dynamics simulations predict backbone flexibility and glass transition temperatures () in resultant polymers . Experimental validation via differential scanning calorimetry (DSC) and tensile testing aligns with computational predictions .
Q. What strategies mitigate challenges in characterizing its decomposition byproducts?
High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) identifies low-abundance degradation products (e.g., cyclic siloxanes). Accelerated aging studies under controlled humidity and temperature isolate decomposition pathways . Solid-state Si NMR detects amorphous silica residues, while gas chromatography-mass spectrometry (GC-MS) profiles volatile byproducts .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques for air-sensitive reactions .
- Data Interpretation : Cross-reference spectral data with databases like NIST Chemistry WebBook or CAS Common Chemistry .
- Contradiction Resolution : Employ peer-reviewed protocols for reproducibility checks, such as round-robin testing across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
